molecular formula C24H19FN4O2S B285505 N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B285505
M. Wt: 446.5 g/mol
InChI Key: HDLUYBFPWRIPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as ECA, is a chemical compound that has been the subject of research in recent years. This compound has shown potential in various scientific applications, including as a fluorescent probe and as a potential therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes. This binding can lead to changes in the activity of these molecules, which can have various effects on cellular processes. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its selectivity for certain proteins and enzymes, which makes it a useful tool for studying their functions and interactions. The compound is also relatively easy to synthesize, and it can be purified to high levels of purity. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable, and it can degrade over time, which can affect the accuracy of experimental results. In addition, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the further exploration of the compound's potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound, which could have applications in various fields, including bioimaging and drug discovery.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 9-ethylcarbazole with 2-bromoacetamide, followed by the reaction of the resulting compound with 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through purification by column chromatography. The synthesis of this compound has been reported in various research articles, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is as a fluorescent probe for the detection of various biological molecules. The compound has been shown to selectively bind to certain proteins and enzymes, making it a useful tool for studying their functions and interactions. This compound has also been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. The compound has been shown to have anti-cancer properties, and it has been suggested that it may be able to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Properties

Molecular Formula

C24H19FN4O2S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19FN4O2S/c1-2-29-20-9-4-3-8-18(20)19-13-17(10-11-21(19)29)26-22(30)14-32-24-28-27-23(31-24)15-6-5-7-16(25)12-15/h3-13H,2,14H2,1H3,(H,26,30)

InChI Key

HDLUYBFPWRIPPL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)F)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)F)C5=CC=CC=C51

Origin of Product

United States

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